molecular formula C13H14N4O4 B10934729 1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10934729
M. Wt: 290.27 g/mol
InChI Key: KHTRWOPVOMKGMO-RIYZIHGNSA-N
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Description

1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a pyranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N’-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring and a pyranone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-7-6-10(18)11(13(20)21-7)8(2)14-15-12(19)9-4-5-17(3)16-9/h4-6,18H,1-3H3,(H,15,19)/b14-8+

InChI Key

KHTRWOPVOMKGMO-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=NN(C=C2)C)/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=NN(C=C2)C)C)O

Origin of Product

United States

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